molecular formula C9H7BrClN3O2S B1655510 4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide CAS No. 376349-27-8

4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No.: B1655510
CAS No.: 376349-27-8
M. Wt: 336.59 g/mol
InChI Key: MQJBDABTNPVNAK-UHFFFAOYSA-N
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Description

The compound “4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide” is likely to be an organic compound based on its structure. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. The compound also has a nitro group (-NO2) and a chloro group (-Cl) attached to the phenyl ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The nitro group is typically reactive and can undergo reduction reactions. The chloro group might be displaced in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential medicinal uses .

Properties

IUPAC Name

4-(2-chloro-5-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2S.BrH/c10-7-2-1-5(13(14)15)3-6(7)8-4-16-9(11)12-8;/h1-4H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJBDABTNPVNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CSC(=N2)N)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380493
Record name 4-(2-chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376349-27-8
Record name 4-(2-chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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